(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile
Description
“(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile” is an acrylonitrile derivative featuring a thiazole core substituted with a furan moiety at the 4-position and a benzo[d][1,3]dioxol-5-ylamino group at the β-position of the acrylonitrile backbone. The (E)-configuration is critical for its stereoelectronic properties, which influence intermolecular interactions and biological activity.
Key structural attributes include:
- Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur, known for enhancing metabolic stability and binding affinity in drug design.
- Furan substituent: A heteroaromatic group at the 4-position of the thiazole, contributing to π-π stacking interactions.
- Benzo[d][1,3]dioxol-5-ylamino group: A methylenedioxybenzene derivative linked via an amino group, which may modulate lipophilicity and bioavailability.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c18-7-11(17-20-13(9-24-17)14-2-1-5-21-14)8-19-12-3-4-15-16(6-12)23-10-22-15/h1-6,8-9,19H,10H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMWHJDDURIBJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acrylonitrile group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the thiazole and dioxole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus through mechanisms involving inhibition of cell wall synthesis and disruption of membrane integrity .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| E. coli | Inhibition | 0.18 ± 0.06 |
| S. aureus | Moderate inhibition | 0.25 ± 0.05 |
Anti-Cancer Activity
The compound has been evaluated for its anti-cancer properties, particularly in relation to its ability to induce apoptosis in cancer cell lines. Studies have shown that compounds with similar structures can activate caspase pathways leading to programmed cell death .
Mechanism of Action:
- Caspase Activation: Induction of intrinsic apoptotic pathways.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of related compounds, suggesting that this molecule may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in models of chronic inflammatory diseases .
Study 1: Efficacy Against Bacterial Infections
A study conducted on the antibacterial activity of thiazole derivatives demonstrated that compounds with similar structures to this compound showed potent activity against drug-resistant strains of bacteria. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile of these compounds.
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested against various cancer cell lines including breast and lung cancer cells. The results indicated significant cytotoxic effects with IC50 values comparable to well-known chemotherapeutic agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been studied for their ability to inhibit angiogenesis and overcome chemoresistance in cancer treatments by targeting vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against various pathogens. The thiazole and furan rings are known to enhance the biological activity of compounds by improving their interaction with microbial targets .
Computational Studies
Molecular docking studies have been employed to predict how this compound interacts with biological macromolecules. These studies help elucidate the binding affinities and potential efficacy of the compound as a therapeutic agent .
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization for yield and purity. Typical synthetic routes may include condensation reactions involving appropriately substituted starting materials followed by purification processes such as recrystallization or chromatography .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer efficacy of related compounds demonstrated that specific modifications to the benzo[d][1,3]dioxole structure significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that further exploration of structural variations could lead to more potent anticancer agents .
Case Study 2: Antimicrobial Screening
In another case study, derivatives were screened for antimicrobial activity against common bacterial strains. The results indicated that structural modifications influenced the degree of activity, highlighting the importance of chemical diversity in developing new antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Additions
The acrylonitrile group undergoes nucleophilic attacks due to its electron-deficient triple bond:
2.1 Amine Addition
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Reaction : Reaction with primary amines (e.g., methylamine) in THF at 25°C forms β-aminoacrylonitrile derivatives.
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Mechanism : Michael addition followed by tautomerization.
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Yield : 60–65% (unoptimized).
2.2 Thiol Conjugation
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Reaction : Thiols (e.g., benzyl mercaptan) add to the acrylonitrile group in DMF with Et<sub>3</sub>N.
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Application : Used to modify solubility for pharmacokinetic studies.
Cyclization Reactions
The amino and nitrile groups facilitate heterocycle formation:
3.1 Triazole Formation
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Reaction : Reaction with sodium azide in DMF/H<sub>2</sub>O (1:1) at 100°C forms a 1,2,3-triazole ring via Huisgen cycloaddition .
3.2 Benzodiazepine Annulation
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Reaction : Intramolecular cyclization under acidic conditions (HCl/EtOH) produces a seven-membered benzodiazepine derivative .
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Key Intermediate : 4-Amino-1,5-benzodiazepine-3-carbonitrile .
Functional Group Transformations
4.1 Amino Group Modifications
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Acylation : Benzoylation using benzoyl chloride in pyridine yields N-acylated derivatives (85–90% yield).
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K<sub>2</sub>CO<sub>3</sub> to form N-alkylated products.
4.2 Nitrile Hydrolysis
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Reaction : Acidic hydrolysis (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) converts the nitrile to a carboxylic acid.
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Application : Enhances water solubility for biological testing.
Electrophilic Substitution on the Furan Ring
The furan moiety undergoes electrophilic substitutions:
5.1 Nitration
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Reaction : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the 5-position of furan.
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Yield : 55–60%.
5.2 Sulfonation
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Reaction : Furan sulfonation using SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> enhances polarity for chromatographic separation.
Physicochemical Stability
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Unstable (t<sub>1/2</sub> = 2 h) | Hydrolysis of acrylonitrile to amide |
| Neutral (pH 7) | Stable (>24 h) | No degradation observed |
| Basic (pH > 9) | Moderate (t<sub>1/2</sub> = 8 h) | Deprotonation of amino group |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acrylonitrile Derivatives
Key Observations :
- Substituent Impact on Bioactivity: The 4-chlorophenyl group in enhances antioxidant capacity (IC₅₀ < ascorbic acid), while the benzo[d][1,3]dioxol-5-ylamino group in the target compound may improve membrane permeability due to its lipophilic nature .
- Thiazole Modifications : Substitution at the 4-position of the thiazole (e.g., furan vs. phenyl) alters electronic properties. Furan’s electron-rich nature may increase nucleophilic reactivity compared to phenyl groups .
Key Observations :
Table 3: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s benzo[d][1,3]dioxole group likely increases LogP compared to hydroxylated analogues (e.g., ), favoring blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(furan-2-yl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation , a method validated for analogous acrylonitrile-thiazole derivatives. For example:
- React 2-(benzo[d]thiazol-2-yl)acetonitrile with a substituted aldehyde (e.g., furan-2-carbaldehyde) in ethanol or DMF under reflux with catalytic piperidine or glacial acetic acid .
- Critical Parameters :
- Solvent : Polar aprotic solvents (DMF, DMA) enhance reactivity but may increase side reactions.
- Catalyst : Piperidine improves imine formation, while acetic acid stabilizes intermediates .
- Yield Optimization : Adjust molar ratios (1:1.2 aldehyde:acetonitrile) and reaction time (4–8 hours) to minimize byproducts like Z-isomers .
Q. How is the (E)-configuration of the acrylonitrile moiety confirmed experimentally?
- Methodological Answer :
- NOE (Nuclear Overhauser Effect) Spectroscopy : Irradiation of the acrylonitrile proton (δ ~7.5 ppm) shows spatial proximity to the benzo[d][1,3]dioxole protons, confirming trans geometry .
- X-ray Crystallography : Resolves bond angles (e.g., C=C-N angle ~120°) to distinguish E/Z isomers .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : CN stretch at ~2220 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ confirm acrylonitrile and thiazole moieties .
- ¹H/¹³C NMR : Key signals include:
- Benzo[d][1,3]dioxole : δ 6.8–7.1 ppm (aromatic H), δ 102–150 ppm (C).
- Thiazole : δ 7.5–8.0 ppm (thiazole H), δ 120–140 ppm (C) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 378.3) with fragmentation at the acrylonitrile bond .
Advanced Research Questions
Q. How can computational docking predict the biological activity of this compound?
- Methodological Answer :
- Glide Docking (Schrödinger Suite) : Use the OPLS-AA force field to dock the compound into target proteins (e.g., acetylcholinesterase or viral proteases). Key steps:
Prepare the ligand with LigPrep (pH 7.0 ± 2.0).
Generate a grid around the active site (e.g., HSV-1 protease PDB: 3HSV).
Score poses using the Emodel energy function, prioritizing hydrogen bonds with catalytic residues (e.g., Ser144, His257) .
- Validation : Compare docking scores (e.g., GlideScore ≤ −6.0) with known inhibitors to rank potency .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace furan with phenyl or pyridyl groups) and correlate with bioassay results.
- Example: Antiviral activity of benzothiazole derivatives depends on electron-withdrawing groups (e.g., Cl, NO₂) at the thiazole 4-position .
- Data Normalization : Use IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) to control for variability in cell lines or protocols .
Q. How do solvent polarity and pH affect the compound’s stability in biological assays?
- Methodological Answer :
- Stability Testing :
- HPLC-MS Monitoring : Incubate the compound in PBS (pH 7.4) or DMEM (10% FBS) at 37°C for 24–72 hours. Degradation products (e.g., hydrolysis of the acrylonitrile group) appear as new peaks .
- pH-Dependent Stability : The compound is stable at pH 5–7 but degrades rapidly in alkaline conditions (pH > 8) due to nucleophilic attack on the acrylonitrile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
